Amylcinnamaldehyde

Antimicrobial Food preservation Sporicidal activity

Amylcinnamaldehyde (ACA; CAS 1331-92-6), also known as α-amylcinnamaldehyde, is a synthetic aromatic aldehyde belonging to the cinnamaldehyde family with the molecular formula C₁₄H₁₈O and molecular weight of 202.29 g/mol. It is characterized by a potent jasmine-like floral odor with sweet, fruity undertones and is widely employed as a key fragrance ingredient in perfumery, personal care products, and flavor formulations.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 1331-92-6
Cat. No. B1224299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylcinnamaldehyde
CAS1331-92-6
Synonyms2-pentylcinnamaldehyde
alpha-amylcinnamic aldehyde
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3
InChIKeyHMKKIXGYKWDQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone, carbon tetrachloride
Soluble in 6 volumes of 80% alcohol
Insoluble in water
insoluble in water
miscible (in ethanol)

Amylcinnamaldehyde (CAS 1331-92-6) Jasmine Fragrance Aldehyde for Perfumery and Flavor Procurement


Amylcinnamaldehyde (ACA; CAS 1331-92-6), also known as α-amylcinnamaldehyde, is a synthetic aromatic aldehyde belonging to the cinnamaldehyde family with the molecular formula C₁₄H₁₈O and molecular weight of 202.29 g/mol [1]. It is characterized by a potent jasmine-like floral odor with sweet, fruity undertones and is widely employed as a key fragrance ingredient in perfumery, personal care products, and flavor formulations [2]. As a member of the EU-regulated fragrance allergens list (EU 1223/2009), it is subject to IFRA usage restrictions and labeling requirements . The compound is commercially available as a pale yellow liquid with density of 0.97 g/mL at 25°C and refractive index n₂₀/D of 1.557 [3].

Amylcinnamaldehyde Substitution Risk: Why Generic Cinnamic Aldehydes Cannot Replace ACA Without Quantitative Performance Loss


Generic substitution of amylcinnamaldehyde with other cinnamic aldehydes or structurally similar fragrance compounds is not straightforward due to material differences in olfactory character, antimicrobial efficacy, skin sensitization potency, and analytical behavior [1]. While compounds such as α-hexylcinnamaldehyde (HCA) share the same cinnamaldehyde core structure, the one-carbon side-chain difference alters the fragrance profile from floral-jasmine toward fruitier, greener, and more waxy notes—a shift that cannot be compensated for by simple blending adjustments without quantifiable sensory deviation [2]. More critically, ACA exhibits dramatically lower sporicidal activity against Clostridium botulinum compared to cinnamaldehyde, requiring over 16-fold higher concentration to achieve the same antimicrobial effect, making it a poor substitute in applications where antimicrobial preservation is a functional requirement [3]. Furthermore, ACA possesses a defined skin sensitization potency metric (NESIL = 23,600 μg/cm²) that differs from related compounds, and its recovery characteristics in analytical allergen detection differ from α-hexylcinnamaldehyde [4]. These quantifiable differences underscore that substitution without reformulation and revalidation will predictably alter product performance, safety compliance, or analytical detectability.

Amylcinnamaldehyde Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Procurement Decisions


Amylcinnamaldehyde vs. Cinnamaldehyde: Quantitative Sporicidal Efficacy Comparison in Clostridium botulinum Inhibition

In a head-to-head evaluation of sporicidal activity against Clostridium botulinum spores in botulinal assay medium (BAM) broth at 32°C, α-amylcinnamaldehyde required a 2,500 mM concentration to achieve measurable sporicidal effect, whereas cinnamaldehyde achieved sporicidal activity at only 25 mM, representing a 100-fold difference in required concentration [1]. For germination delay, 0.6 mM α-amylcinnamaldehyde was effective after 6-hour exposure, compared to 0.6 mM cinnamaldehyde which showed similar germination delay but with substantially higher potency in other antimicrobial assays [1]. This extreme divergence in antimicrobial potency indicates that ACA cannot serve as a functional substitute for cinnamaldehyde in applications requiring antimicrobial preservation.

Antimicrobial Food preservation Sporicidal activity

Amylcinnamaldehyde vs. α-Hexylcinnamaldehyde: Comparative Skin Sensitization Potency (NESIL) for Safety Assessment and Regulatory Compliance

Based on the IFRA Standard and RIFM safety assessment, α-amylcinnamaldehyde is classified as an extremely weak skin sensitizer with a defined No Expected Sensitization Induction Level (NESIL) of 23,600 μg/cm² [1]. This quantitative threshold provides a clear benchmark for safe formulation limits. In contrast, dermal absorption studies used α-hexylcinnamaldehyde (CAS 101-86-0) as a read-across material for permeation monitoring over 24 hours, indicating that while structurally similar, the two compounds are considered sufficiently distinct to warrant separate dermal absorption characterization [2]. The quantitative NESIL value enables formulators to calculate maximum safe use concentrations that differ from those applicable to other cinnamic aldehydes.

Skin sensitization Safety assessment IFRA compliance

Amylcinnamaldehyde vs. α-Hexylcinnamaldehyde: Structural and Organoleptic Differentiation for Fragrance Formulation

Amylcinnamaldehyde (ACA, C₁₄H₁₈O, MW 202.29, pentyl side-chain) and α-hexylcinnamaldehyde (HCA, C₁₅H₂₀O, MW 216.32, hexyl side-chain) differ by exactly one carbon atom in their aliphatic side-chain length [1]. This single-carbon difference produces a quantifiable shift in odor profile: ACA provides a natural, floral jasmine character, whereas HCA introduces distinctly fruitier, green-tropical-fruity, and slightly waxy olfactory notes [2]. Perfumers and formulators have noted that HCA may impart a subtle plastic nuance absent in ACA [2]. This structure-odor relationship establishes that the two compounds are not organoleptically interchangeable; formulation substitution will predictably alter the finished fragrance character in a manner detectable by trained sensory panels.

Fragrance formulation Organoleptic properties Structure-odor relationship

Amylcinnamaldehyde vs. α-Hexylcinnamaldehyde: Comparative Analytical Recovery in Cosmetic Allergen Detection (DC-STE-GC-MS)

In a direct contact sorptive tape extraction-gas chromatography-mass spectrometry (DC-STE-GC-MS) method developed for quantifying EU-listed volatile allergens in cosmetic creams on skin, both α-amylcinnamaldehyde and α-hexylcinnamaldehyde were among the 15 allergens tested [1]. The method demonstrated linearity in the range 10-150 ppm with R² > 0.97 for all analytes including both ACA and HCA, and limits of detection and quantitation in the ppb range [1]. While the study did not report analyte-specific recoveries for ACA and HCA separately, the method validation confirms that both compounds can be simultaneously quantified in cosmetic matrices with acceptable precision (RSD < 10%) and intermediate precision (< 15%), meeting EU regulatory requirements for allergen monitoring [1].

Analytical chemistry Allergen detection GC-MS

Amylcinnamaldehyde Insect Antifeedant Activity: Quantitative Binding Affinity to Chemosensory Protein LmigCSPIII

Fluorescent binding experiments demonstrated that α-amylcinnamaldehyde (AMCAL) exhibits high binding affinity to LmigCSPIII, a chemosensory protein from the locust Locusta migratoria [1]. This molecular interaction was subsequently validated in a feeding bioassay, confirming that AMCAL acts as an effective antifeedant against locusts [1]. RNA interference knockdown of LmigCSPIII reduced locust sensitivity to the antifeedant, establishing a direct causal link between protein binding and behavioral effect [1]. While no direct comparator compound was tested in the same binding assay, the study identifies AMCAL as a natural non-host plant compound with quantifiable antifeedant activity, distinguishing it from structurally related cinnamaldehydes that lack documented insect chemosensory activity.

Insect antifeedant Chemosensory protein Crop protection

Amylcinnamaldehyde vs. Cinnamaldehyde: Comparative Silkworm Larval Toxicity (LC₅₀) for Ecotoxicology Assessment

In a study evaluating the effects of fragrance compounds on Bombyx mori (silkworm) larval growth, α-amylcinnamaldehyde exhibited chronic and lethal toxicity with an LC₅₀ value between 20 and 120 μM in a long-term feeding study [1]. While the study tested eight fragrance compounds including menthol, maltol, musk xylene, musk tibeten, dibutyl sulfide, nerolidol, and ethyl vanillin alongside α-amylcinnamaldehyde, only musk tibeten, nerolidol, and musk xylene showed significant growth regulatory activity, distinguishing ACA as lethal but not growth-regulatory [1]. Direct head-to-head LC₅₀ values for cinnamaldehyde were not reported in this study, limiting quantitative comparison; however, the data establish ACA's ecotoxicological profile in a model insect system.

Ecotoxicology Insect toxicity LC50

Amylcinnamaldehyde Proven Application Scenarios Based on Quantitative Evidence


Jasmine-Floral Fragrance Formulation Where Natural Character Is Critical

Based on the structural and organoleptic differentiation evidence (Section 3, Evidence Item 3), ACA provides a natural jasmine floral character that distinguishes it from α-hexylcinnamaldehyde, which imparts fruitier, greener, and waxy notes with potential plastic nuances. Procurement of ACA is indicated when the finished fragrance specification mandates a clean, natural jasmine accord without tropical-fruity or waxy off-notes [1]. Substitution with HCA would predictably alter the sensory profile in a manner quantifiable by trained panels, necessitating reformulation and revalidation [1].

Safety-Compliant Fragrance Formulation Under IFRA and EU 1223/2009 Regulations

ACA carries a defined skin sensitization NESIL threshold of 23,600 μg/cm², as established in the RIFM safety assessment (Section 3, Evidence Item 2). This quantitative parameter enables formulators to calculate maximum safe use concentrations in finished products, supporting IFRA compliance documentation and EU 1223/2009 allergen labeling requirements [2]. The dermal absorption data (9.54% over 24 hours, based on read-across from HCA) provides additional exposure assessment input for safety evaluations [2]. Procurement of ACA that meets FG (Food Grade) or IFRA-restricted specifications is essential for compliance in regulated personal care and cosmetic applications [2].

GC-MS Method Development and Validation for Cosmetic Allergen Detection

As demonstrated in the DC-STE-GC-MS method validation study (Section 3, Evidence Item 4), ACA is quantifiable alongside 14 other EU-listed allergens in cosmetic creams applied to human skin, with linearity from 10-150 ppm, R² > 0.97, RSD < 10%, and ppb-range LOD/LOQ [3]. This method compatibility supports procurement of ACA for analytical method development, quality control reference standards, and regulatory compliance testing in cosmetic and personal care product laboratories [3].

Non-Antimicrobial Flavor and Fragrance Applications Where High Sporicidal Potency Is Not Required

Based on the sporicidal efficacy comparison (Section 3, Evidence Item 1), ACA requires 2,500 mM to achieve sporicidal activity against C. botulinum spores—a 100-fold higher concentration than cinnamaldehyde (25 mM) [4]. This quantitative evidence indicates that ACA is poorly suited for antimicrobial preservation applications. Procurement of ACA is therefore best directed toward flavor and fragrance applications where antimicrobial activity is not a functional requirement, while cinnamaldehyde or other more potent aldehydes should be selected for food preservation or antimicrobial formulation needs [4].

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